molecular formula C14H20N6O2 B11513513 1,3-Dimethyl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione

Cat. No.: B11513513
M. Wt: 304.35 g/mol
InChI Key: JJWHIJLFKFHIAG-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrrolidine derivative with a purine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-7-(3-AMINOPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 1,3-DIMETHYL-7-(3-HYDROXYPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

1,3-DIMETHYL-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the specific positioning of functional groups. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

7-[3-(3,4-dihydro-2H-pyrrol-5-ylamino)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H20N6O2/c1-18-12-11(13(21)19(2)14(18)22)20(9-17-12)8-4-7-16-10-5-3-6-15-10/h9H,3-8H2,1-2H3,(H,15,16)

InChI Key

JJWHIJLFKFHIAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC3=NCCC3

Origin of Product

United States

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